molecular formula C22H19F2N3O2 B2929883 (E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2035007-27-1

(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2929883
CAS RN: 2035007-27-1
M. Wt: 395.41
InChI Key: AUSFFICMCRIAAD-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as DFPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFPQ is a quinazolinone derivative that has been shown to exhibit various biochemical and physiological effects, making it an attractive candidate for further research.

Scientific Research Applications

Tyrosine Kinase Inhibition and Cancer Research

Quinazolinone derivatives, such as those related to the specified compound, have been investigated as potent inhibitors of tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR). These inhibitors are designed to bind irreversibly to the ATP binding site of EGFR, demonstrating significant potential in cancer research, including tumor growth inhibition in vivo. This class of compounds shows better activity when administered orally, highlighting their potential in the development of new cancer therapeutics (Smaill et al., 1999).

Antibacterial and Antifungal Activities

Research has identified quinazolinone compounds with significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds impair cell-wall biosynthesis by binding to penicillin-binding proteins (PBPs), indicating a broad targeting mechanism against structurally similar PBPs and holding promise in fighting MRSA infections (Bouley et al., 2015). Additionally, novel quinazolinone derivatives have shown antimicrobial and antifungal activities, suggesting their use in addressing resistant bacterial and fungal strains (Anisetti & Reddy, 2012).

Cardiovascular Applications

Piperidine derivatives with a quinazoline ring system have been synthesized and evaluated for their antihypertensive activity. Certain compounds within this class have demonstrated strong hypotension effects in models of spontaneous hypertension, indicating their potential as antihypertensive agents (Takai et al., 1986).

properties

IUPAC Name

3-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O2/c23-16-8-9-19(24)15(12-16)7-10-21(28)26-11-3-4-17(13-26)27-14-25-20-6-2-1-5-18(20)22(27)29/h1-2,5-10,12,14,17H,3-4,11,13H2/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSFFICMCRIAAD-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=C(C=CC(=C2)F)F)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=C(C=CC(=C2)F)F)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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